molecular formula C12H19ClN4O7P2S B1669282 Thiamine pyrophosphate CAS No. 154-87-0

Thiamine pyrophosphate

Cat. No. B1669282
CAS RN: 154-87-0
M. Wt: 460.77 g/mol
InChI Key: YXVCLPJQTZXJLH-UHFFFAOYSA-N
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Description

Thiamine pyrophosphate (TPP), also known as thiamine diphosphate, is a derivative of thiamine (vitamin B1) produced by the enzyme thiamine diphosphokinase . TPP is a cofactor present in all living systems, where it catalyzes several biochemical reactions . It is synthesized in the cytosol and is required for the activity of transketolase in the cytosol and for the activity of pyruvate-, oxoglutarate-, and branched-chain keto acid dehydrogenases in the mitochondria .


Synthesis Analysis

The yeast Saccharomyces cerevisiae synthesizes TPP de novo, which involves the independent formation of two ring structures, 2-methyl-4-amino-5-hydroxymethylpyrimidine and 4-methyl-5-β-hydroxyethylthiazole, in the early steps . Nineteen genes involved in the synthesis of TPP and the utilization of thiamine have been identified .


Molecular Structure Analysis

TPP consists of a pyrimidine ring connected to a thiazole ring, which is in turn connected to a pyrophosphate (diphosphate) functional group . The thiazole ring, which contains nitrogen and sulfur, is the most commonly involved part of TPP in reactions .


Chemical Reactions Analysis

TPP acts as an electron sink to stabilize key carbanion intermediates . It plays a catalytic role in the benzoin condensation reaction, which mimics the mechanism of TPP-dependent enzymatic reactions in biological systems .


Physical And Chemical Properties Analysis

TPP is a solid substance with a characteristic odor . Its molecular formula is C12H19N4O7P2S, and its molecular weight is 425.314 Da .

Scientific Research Applications

Enzyme Cofactor in Energy Metabolism

Thiamine pyrophosphate (TPP) acts as a cofactor for various enzymes crucial in energy metabolism. Disorders in thiamine uptake and metabolism can lead to conditions like thiamine-responsive megaloblastic anaemia and biotin-responsive basal ganglia disease. Notably, some patients with pyruvate dehydrogenase deficiency and maple syrup urine disease show significant improvement with thiamine supplementation (Brown, 2014).

Structural and Mechanistic Insights

Studies on the structure of active acetaldehyde as hydroxyethyl TPP by Helmut Holzer have significantly advanced our understanding of enzyme regulation and metabolic control (Decker, 2000).

Biosynthesis Pathways

Research into the biosynthesis of TPP has revealed interesting aspects of thiamin synthesis, such as differences in thiazole formation between Escherichia coli and Bacillus subtilis, and the early stages of understanding thiamin biosynthesis in eukaryotes (Settembre et al., 2003).

Involvement in Plant Growth and Stress Resistance

TPP and its intermediates play a role in plant growth and protection against biotic and abiotic stresses. This has implications for crop improvement and understanding the mechanisms of stress management in plants (Subki et al., 2018).

Role in Bacterial Metabolism and Transport

In bacteria, TPP is essential for central metabolism and amino acid biosynthesis. Studies have shown that both thiamine uptake and biosynthesis of thiamine precursors are crucial for the replication of Listeria monocytogenes and possibly other facultative intracellular pathogens (Schauer et al., 2009).

Thiamine Deficiency and Human Health

Research has explored the impacts of thiamine deficiency in humans, like encephalopathic children with defects in the pyruvate oxidation pathway. These conditions highlight the importance of adequate thiamine and TPP levels for proper neurological and metabolic functioning (Mayr et al., 2011).

Safety And Hazards

TPP is toxic and can cause moderate to severe irritation to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of contact, contaminated clothing should be removed, and the skin should be rinsed with water .

Future Directions

The future of TPP research may involve further understanding of thiamin biosynthesis and its genetic regulation in organisms like S. cerevisiae . This could potentially lead to the development of thiamin-hyperproducing yeast and fermented food containing a high content of thiamin .

properties

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphono hydrogen phosphate;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O7P2S.ClH/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13;/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21);1H
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

YXVCLPJQTZXJLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN4O7P2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6046262
Record name Cocarboxylase chloride
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Molecular Weight

460.77 g/mol
Source PubChem
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Physical Description

Colorless or white solid; [EFSA] White powder; [Alfa Aesar MSDS]
Record name Cocarboxylase
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Product Name

Cocarboxylase

CAS RN

154-87-0
Record name Thiamine pyrophosphate
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Record name Cocarboxylase [INN:DCF:JAN]
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Record name Thiazolium, 3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-4-methyl-5-(4,6,6-trihydroxy-4,6-dioxido-3,5-dioxa-4,6-diphosphahex-1-yl)-, chloride (1:1)
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Record name Cocarboxylase chloride
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Record name COCARBOXYLASE CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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